1,4-Di(azepan-1-yl)butane-1,4-dione
Description
1,4-Di(azepan-1-yl)butane-1,4-dione is a symmetrical 1,4-diketone derivative featuring two azepane (a seven-membered saturated amine ring) substituents at the carbonyl positions. Azepane rings confer unique steric and electronic properties due to their size and amine functionality, distinguishing this compound from smaller heterocyclic-substituted diketones. Applications may span medicinal chemistry (e.g., as enzyme inhibitors) or materials science, though further studies are needed to confirm these uses.
Properties
Molecular Formula |
C16H28N2O2 |
|---|---|
Molecular Weight |
280.41 g/mol |
IUPAC Name |
1,4-bis(azepan-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C16H28N2O2/c19-15(17-11-5-1-2-6-12-17)9-10-16(20)18-13-7-3-4-8-14-18/h1-14H2 |
InChI Key |
BBMCLZUXIOMELQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC(=O)N2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4-DI(1-AZEPANYL)-1,4-BUTANEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The azepane rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 1,4-DI(1-AZEPANYL)-1,4-BUTANEDIONE include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of 1,4-DI(1-AZEPANYL)-1,4-BUTANEDIONE depend on the specific reaction and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1,4-DI(1-AZEPANYL)-1,4-BUTANEDIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Mechanism of Action
The mechanism of action of 1,4-DI(1-AZEPANYL)-1,4-BUTANEDIONE involves its interaction with molecular targets and pathways The azepane rings may interact with biological molecules, leading to various effects
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Aryl-Substituted 1,4-Diketones
Aryl-substituted analogs, such as 1,4-diphenylbutane-1,4-dione (Fig. 1), exhibit planar geometries with dihedral angles between aryl groups (e.g., 72.28° for diphenyl derivatives) . These compounds are pivotal in synthesizing cyclopentenones and furan derivatives. Compared to azepane-substituted diketones, aryl derivatives lack nitrogen-based electron-donating effects, leading to reduced nucleophilicity at the carbonyl centers.
Heterocyclic-Substituted 1,4-Diketones
- 1,4-Di(thiophen-2-yl)butane-1,4-dione: Thiophene rings enhance π-conjugation, making this compound useful in polymer synthesis (e.g., conducting materials via Paal-Knorr pyrrole formation) . The electron-rich thiophene groups contrast with azepane’s amine-based electron donation.
- 1,4-Diferrocenylbutane-1,4-dione: Ferrocenyl substituents introduce redox activity and steric bulk, as evidenced by crystallographic studies showing non-planar geometries . Such properties are absent in azepane derivatives, highlighting the impact of substituents on material applications.
Amine-Substituted 1,4-Diketones
- 1,4-Di(1H-pyrrol-1-yl)butane-1,4-dione : Pyrrole substituents enable cross-conjugation, critical for optoelectronic materials. Azepane’s larger ring size may reduce conjugation efficiency but improve solubility in polar solvents .
Halogenated Derivatives
1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione (CAS 1292836-19-1) combines electron-withdrawing groups (Cl, F, NO₂), making it highly electrophilic. This contrasts with azepane derivatives, where amine groups increase electron density at the diketone core, favoring nucleophilic attacks .
Optical and Stereochemical Considerations
Chiral analogs like (S)-1,4-bis(4-methoxyphenyl)-2-(1H-indol-3-yl)butane-1,4-dione (29ad) exhibit high enantiomeric excess (85–90% ee) and optical rotations (e.g., +250.6° for 29ad) . Azepane’s conformational flexibility may introduce stereochemical complexity, though this remains unexplored in the evidence.
Data Tables
Table 1: Structural and Functional Comparison of 1,4-Diketones
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